An In-depth Technical Guide to 2-Bromo-8-phenyldibenzo[b,d]furan: Synthesis, Properties, and Applications in Organic Electronics
An In-depth Technical Guide to 2-Bromo-8-phenyldibenzo[b,d]furan: Synthesis, Properties, and Applications in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dibenzofuran Core in Modern Materials Science
The dibenzo[b,d]furan scaffold is a privileged heterocyclic motif that has garnered significant attention in the field of materials science, particularly for applications in organic light-emitting diodes (OLEDs).[1] Its rigid, planar structure provides excellent thermal stability, while the oxygen atom imparts favorable electronic properties. The ability to functionalize the dibenzofuran core at various positions allows for the fine-tuning of its photophysical and charge-transport characteristics. 2-Bromo-8-phenyldibenzo[b,d]furan (CAS 1338446-67-5) is a key building block in the synthesis of advanced materials for organic electronics. The presence of a reactive bromine atom at the 2-position and a phenyl group at the 8-position offers a versatile platform for creating a diverse range of derivatives with tailored properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important intermediate.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1338446-67-5 | [2] |
| Molecular Formula | C₁₈H₁₁BrO | [2] |
| Molecular Weight | 323.18 g/mol | [2] |
| Purity | ≥98% (typical) | [2] |
| Appearance | Not specified (likely a white to off-white solid) | Inferred |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis of the Dibenzofuran Core
While a specific protocol for the synthesis of 2-Bromo-8-phenyldibenzo[b,d]furan is not explicitly detailed in the peer-reviewed literature, its preparation can be logically deduced from established synthetic routes for analogous dibenzofuran derivatives. A plausible and efficient approach involves a palladium-catalyzed intramolecular cyclization of a diaryl ether, a common strategy for forming the dibenzofuran ring system.
A closely related synthesis of 2-bromo-8-fluorodibenzofuran is documented in the patent literature and provides a strong basis for a proposed synthesis of the target molecule.[3] The general strategy involves the formation of a diaryl ether followed by a palladium-catalyzed cyclization.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 2-Bromo-8-phenyldibenzo[b,d]furan.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Diazotization of 2-Bromo-4-phenoxyaniline
-
In a round-bottom flask, dissolve 2-bromo-4-phenoxyaniline in a mixture of sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
-
In a separate flask, prepare a solution of palladium(II) acetate in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Slowly add the cold diazonium salt solution to the palladium catalyst solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Bromo-8-phenyldibenzo[b,d]furan.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Bromo-8-phenyldibenzo[b,d]furan are not publicly available, its expected spectroscopic features can be predicted based on the analysis of its structural components and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the phenyl ring will likely appear as a multiplet. The protons on the dibenzofuran core will exhibit a distinct splitting pattern of doublets and doublets of doublets, characteristic of a substituted dibenzofuran.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 18 carbon atoms. The carbon atom attached to the bromine will be shifted to a lower field. The quaternary carbons of the dibenzofuran core and the phenyl-substituted carbon will also be identifiable.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for M⁺ and M+2⁺) will be observed.
Chemical Reactivity and Derivatization
The bromine atom at the 2-position of 2-Bromo-8-phenyldibenzo[b,d]furan serves as a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of more complex and functional molecules. The most relevant and widely employed transformations for this class of compounds are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a new carbon-carbon bond between an organoboron compound and an organic halide.[4] This reaction is instrumental in building extended π-conjugated systems, a key strategy in the design of materials for OLEDs.
Caption: Suzuki-Miyaura coupling of 2-Bromo-8-phenyldibenzo[b,d]furan.
Step-by-Step Experimental Protocol for Suzuki-Miyaura Coupling
-
To a degassed mixture of 2-Bromo-8-phenyldibenzo[b,d]furan (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system such as toluene/ethanol/water, add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, add water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 2-aryl-8-phenyldibenzo[b,d]furan derivative.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. This reaction is crucial for synthesizing hole-transporting materials, which often feature arylamine moieties.
Caption: Buchwald-Hartwig amination of 2-Bromo-8-phenyldibenzo[b,d]furan.
Step-by-Step Experimental Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine 2-Bromo-8-phenyldibenzo[b,d]furan (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄) in an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to the required temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired arylamine derivative.
Applications in Organic Electronics
The derivatives of 2-Bromo-8-phenyldibenzo[b,d]furan are primarily of interest for their potential use in organic light-emitting diodes (OLEDs). The dibenzofuran core provides a high triplet energy, which is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs). The ability to introduce various aryl and amino substituents via the Suzuki and Buchwald-Hartwig reactions allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is essential for optimizing charge injection and transport within the device, leading to improved efficiency and lifetime.
Derivatives of this compound can be designed to function as:
-
Host Materials: For both fluorescent and phosphorescent emitters, providing a high triplet energy to prevent energy back-transfer from the dopant.
-
Hole-Transporting Materials (HTMs): When functionalized with electron-donating arylamine groups.
-
Electron-Transporting Materials (ETMs): When coupled with electron-withdrawing moieties.
-
Emitting Materials: The extended conjugation that can be achieved through derivatization can lead to molecules with strong luminescence in the blue region of the spectrum, which is highly sought after for display and lighting applications.
Safety Information
As with any chemical compound, proper safety precautions should be taken when handling 2-Bromo-8-phenyldibenzo[b,d]furan. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-Bromo-8-phenyldibenzo[b,d]furan is a valuable and versatile building block for the synthesis of advanced organic materials. Its dibenzofuran core provides a robust and electronically favorable platform, while the strategically placed bromo and phenyl substituents allow for a wide range of chemical modifications. The ability to readily engage in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions makes it an ideal starting material for the creation of novel host, charge-transporting, and emitting materials for high-performance OLEDs. While detailed experimental data for this specific compound is limited in the public domain, its chemical logic and the established reactivity of related compounds provide a clear roadmap for its utilization in the development of next-generation organic electronic devices.
References
- WO2016097983A1 - 1-functionalized dibenzofurans and dibenzothiophenes for organic light emitting diodes (oleds) - Google Patents. (n.d.).
-
Cas 135892-93-2,2-bromo-8-(phenylacetyl)dibenzofuran - LookChem. (n.d.). Retrieved February 24, 2026, from [Link]
-
Process for preparing benzofurans - European Patent Office - EP 2388256 B1. (n.d.). Retrieved February 24, 2026, from [Link]
- CN102850334A - Derivative compound treating dibenzofuran as core framework, and its application in OLED (organic light emission diode) - Google Patents. (n.d.).
- WO2007087684A1 - Substituted benzofurans, benzothiophenes, benzoselenophenes and indoles and their use as tubulin polymerisation inhibitors - Google Patents. (n.d.).
- US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents. (n.d.).
- CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google Patents. (n.d.).
-
2,8-Dibromodibenzofuran | C12H6Br2O | CID 82290 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - MDPI. (2019). Retrieved February 24, 2026, from [Link]
-
Synthesis of Heterocycles for OLED Applications - IRIS. (n.d.). Retrieved February 24, 2026, from [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Retrieved February 24, 2026, from [Link]
-
2-Bromodibenzofuran | C12H7BrO | CID 6856 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]
- 2-substituted-5-phenyl furan compound, and preparation method, pharmaceutical composition and application thereof - Patsnap Eureka. (n.d.).
